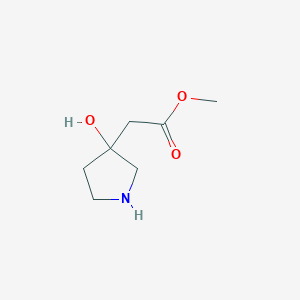
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is an organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxypyrrolidine with methyl acetate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted in a batch reactor . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient and effective .
Industrial Production Methods
In industrial settings, the production of this compound often involves the optimization of reaction conditions to maximize yield. Parameters such as microwave power, concentration of catalyst, methanol to acetic acid ratio, and esterification time are carefully controlled to achieve optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-hydroxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The hydroxyl group and ester functionality also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the ester and hydroxyl groups.
Pyrrolidinone: Contains a carbonyl group instead of the ester.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in synthesis and medicinal chemistry .
Biological Activity
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₃N₁O₃ and features a pyrrolidine ring substituted with a hydroxyl group and an acetate moiety. The presence of the pyrrolidine ring is significant, as compounds containing this structure often exhibit diverse pharmacological effects.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key activities include:
- Opioid Receptor Interaction : Research suggests that derivatives of similar compounds can interact with opioid receptors, indicating potential analgesic properties. This interaction may lead to modulation of pain pathways, making it a candidate for pain management therapies.
- Antimicrobial Activity : Studies have shown that related compounds possess antibacterial, antifungal, and antiviral properties. These activities are crucial for developing new antimicrobial agents.
- Neuroprotective Effects : There is evidence suggesting that compounds related to this compound may exhibit neuroprotective effects, potentially benefiting conditions like cerebral ischemia .
Antimicrobial Activity
A study highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various pathogens. The compound exhibited significant inhibition against bacterial strains with an IC50 value ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .
Neuroprotective Studies
In a rabbit model for cerebral palsy, this compound was tested for its neuroprotective effects. The results indicated a reduction in hypoxia-induced neuronal death and improved outcomes in terms of motor function recovery .
Structure-Activity Relationship (SAR)
Recent SAR studies have identified that modifications in the pyrrolidine ring can enhance the binding affinity to specific receptors. For instance, combining (S)-3-hydroxypyrrolidine with other pharmacophores resulted in compounds with increased potency against target enzymes, suggesting avenues for optimizing drug design .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(3-hydroxypyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(9)4-7(10)2-3-8-5-7/h8,10H,2-5H2,1H3 |
InChI Key |
LMDVHZZKXURSJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















